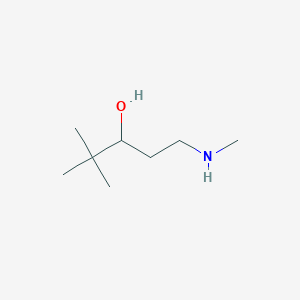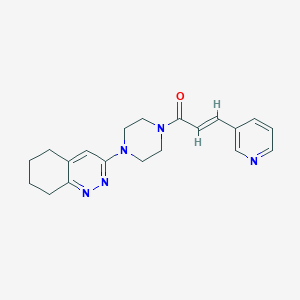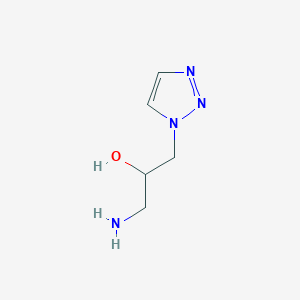
4,4-Dimethyl-1-(methylamino)pentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Dimethyl-1-(methylamino)pentan-3-ol” is a chemical compound . It is often represented in the form of a hydrochloride salt . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the searched resources. It is known to be a powder . More specific properties such as melting point, boiling point, and density are not provided .Aplicaciones Científicas De Investigación
Synthesis Methods and Yields : Shen De-long (2007) discussed the synthesis of a compound closely related to 4,4-Dimethyl-1-(methylamino)pentan-3-ol. This process involved condensation and hydrogenation, achieving high yields and purity using ion exchange resin and CO2, offering more favorable economic and technical indices compared to previous methods (Shen De-long, 2007).
Nanoparticle Carrier Systems : A study by E. Campos et al. (2015) explored using solid lipid nanoparticles and polymeric nanocapsules as carrier systems for agricultural fungicides, including a compound structurally similar to this compound. These systems showed high association efficiency and modified release profiles, indicating potential for controlled delivery applications (E. Campos et al., 2015).
Growth and Water Use in Plants : T. Asamoah and D. Atkinson (1985) studied the effects of a similar compound on the growth and transpiration of plant rootstocks. They found that the compound reduced plant height, stem diameter, and leaf size while also decreasing total water use and increasing stomatal resistance (T. Asamoah, D. Atkinson, 1985).
Structural Studies in Fungicides : Research by N. Anderson et al. (1984) analyzed the crystal structures of fungicidal azolylmethanes, including compounds related to this compound. This study provided insights into the crystal and solution conformations of these compounds, which are essential for understanding their reactivity and interactions (N. Anderson et al., 1984).
Enantioselective Catalysis : C. Bianchini et al. (2001) discussed the use of certain diphosphines, including compounds related to this compound, in enantioselective catalysis. This research highlighted the potential applications of these compounds in asymmetric reactions, which are crucial in producing chiral pharmaceuticals and other fine chemicals (C. Bianchini et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4,4-dimethyl-1-(methylamino)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7(10)5-6-9-4/h7,9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILLGPESXNRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2474005.png)
![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)
![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)

![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)
![(Z)-ethyl 2-(2-((cyclohexanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2474022.png)

